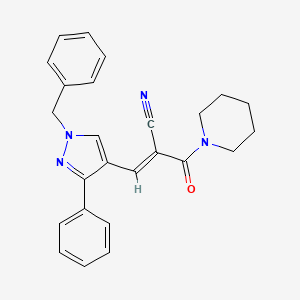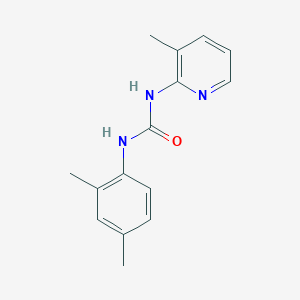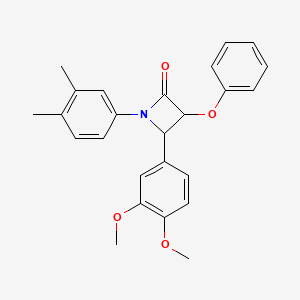![molecular formula C22H19ClN2O2S B5379925 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5379925.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CTA" and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of CTA is not fully understood, but it is believed to inhibit the activity of various enzymes involved in cancer cell growth, inflammation, and bacterial/viral infections. CTA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. CTA has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CTA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and inhibit bacterial/viral growth. CTA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CTA in lab experiments is its ability to inhibit the activity of various enzymes involved in cancer cell growth, inflammation, and bacterial/viral infections. This makes it a potential candidate for the development of new cancer treatments, anti-inflammatory drugs, and antibiotics. However, one of the limitations of using CTA in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of CTA.
Direcciones Futuras
There are many potential future directions for research involving CTA. One direction is the development of new cancer treatments that target the activity of CK2 and other enzymes inhibited by CTA. Another direction is the development of new anti-inflammatory drugs that target the activity of COX-2 and other inflammatory mediators. Additionally, further studies are needed to determine the potential side effects of CTA and its optimal dosage for use in humans.
Métodos De Síntesis
The synthesis of CTA involves the reaction of 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde with 2,4-diethoxybenzaldehyde in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of CTA as a yellow solid with a melting point of 175-177°C.
Aplicaciones Científicas De Investigación
CTA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. CTA has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases. Additionally, CTA has been found to have anti-bacterial and anti-viral activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-3-26-19-10-7-16(21(12-19)27-4-2)11-17(13-24)22-25-20(14-28-22)15-5-8-18(23)9-6-15/h5-12,14H,3-4H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERDGAGZGPZAGF-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5379843.png)

![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)

![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![4-[2-(benzoylamino)-3-(diethylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5379898.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)

![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5379931.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5379952.png)